molecular formula C11H18Cl2N2 B11756846 N-Cyclopentyl-N-methylpyridin-3-amine dihydrochloride

N-Cyclopentyl-N-methylpyridin-3-amine dihydrochloride

Cat. No.: B11756846
M. Wt: 249.18 g/mol
InChI Key: UROQWUYKPIHLTG-UHFFFAOYSA-N
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Description

N-Cyclopentyl-N-methylpyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-N-methylpyridin-3-amine dihydrochloride typically involves the reaction of cyclopentylamine with 3-chloromethylpyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to various purification steps, including distillation and crystallization, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-N-methylpyridin-3-amine dihydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of N-Cyclopentyl-N-methylpyridin-3-amine oxide.

    Reduction: Formation of N-Cyclopentyl-N-methylpyridin-3-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Cyclopentyl-N-methylpyridin-3-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-N-methylpyridin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopentyl-2-methylpyridin-3-amine
  • N-Cyclopentyl-N-ethylpyridin-3-amine
  • N-Cyclopentyl-N-methylpyridin-2-amine

Uniqueness

N-Cyclopentyl-N-methylpyridin-3-amine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Properties

Molecular Formula

C11H18Cl2N2

Molecular Weight

249.18 g/mol

IUPAC Name

N-cyclopentyl-N-methylpyridin-3-amine;dihydrochloride

InChI

InChI=1S/C11H16N2.2ClH/c1-13(10-5-2-3-6-10)11-7-4-8-12-9-11;;/h4,7-10H,2-3,5-6H2,1H3;2*1H

InChI Key

UROQWUYKPIHLTG-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCC1)C2=CN=CC=C2.Cl.Cl

Origin of Product

United States

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